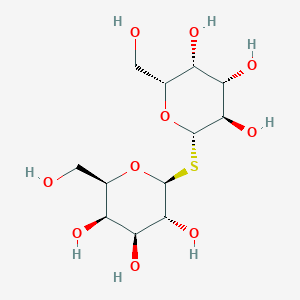

Thiodigalactoside

Description

RN given refers to beta-D-galactopyranoside (D-Gal)-isome

Structure

2D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKYBMOFPMXDRQ-ZFDCCPEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80441-61-8, 51555-87-4 |

Source

|

| Record name | Thiodigalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080441618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodigalactoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Thiodigalactoside's Role in Galectin-1 and Galectin-3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of thiodigalactoside (TDG) as a potent inhibitor of galectin-1 and galectin-3, two key players in numerous pathological processes, including cancer and inflammation. This document provides a comprehensive overview of the binding affinities, experimental methodologies for characterization, and the impact of inhibition on key signaling pathways.

Introduction to this compound and Galectins

Galectins are a family of β-galactoside-binding proteins that are pivotal in a wide array of biological functions such as cell-cell adhesion, cell-matrix interactions, and immune responses.[1] Among this family, galectin-1 and galectin-3 have emerged as significant therapeutic targets due to their involvement in disease progression.

This compound (TDG) is a non-metabolizable synthetic disaccharide that acts as a competitive inhibitor of galectins.[2][3] Its structural similarity to the natural ligands of galectins allows it to bind to their carbohydrate recognition domains (CRDs), thereby blocking their downstream effects.[2][4]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against galectin-1 and galectin-3 has been quantified through various biophysical techniques. The dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) are key parameters used to evaluate the binding affinity and inhibitory strength. A summary of these values from multiple studies is presented below.

| Parameter | Galectin-1 | Galectin-3 | Reference |

| Kd (µM) | 24 | 49 | [3] |

| ~78 | - | [2] | |

| - | 75.4 ± 8.41 | [4] | |

| IC50 (nM) | - | 1.88 ± 0.38 (multivalent TDG-conjugate) | [5] |

| - | 9030 ± 27 (monovalent) | [5] |

Experimental Protocols for Characterizing TDG-Galectin Interactions

Accurate determination of the binding kinetics and affinity of this compound to galectin-1 and galectin-3 is crucial for its development as a therapeutic agent. The following are detailed methodologies for key experiments used in these characterizations.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein.[6][7]

Objective: To determine the binding affinity (Kd) of TDG for galectin-1 and galectin-3 through competitive displacement of a fluorescent probe.

Materials:

-

Recombinant human galectin-1 or galectin-3

-

Fluorescein-labeled saccharide probe with known affinity for the target galectin

-

This compound (TDG)

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96- or 384-well black microplates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Probe-Galectin Binding:

-

Prepare a series of dilutions of the galectin protein in the assay buffer.

-

Add a fixed, low concentration (typically in the low nM range) of the fluorescent probe to each well.

-

Add the different concentrations of the galectin to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization. An increase in polarization indicates binding.

-

-

Competitive Inhibition Assay:

-

Prepare a solution with a fixed concentration of the galectin and the fluorescent probe (concentrations determined from the direct binding experiment to give a high polarization signal).

-

Prepare a serial dilution of this compound.

-

Add the galectin-probe mixture to the wells, followed by the addition of the TDG dilutions.

-

Incubate the plate to allow the competition to reach equilibrium.

-

Measure the fluorescence polarization. A decrease in polarization indicates displacement of the probe by TDG.

-

The IC50 value is determined by plotting the polarization values against the logarithm of the TDG concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.[8][9]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) of TDG for galectin-1 and galectin-3.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human galectin-1 or galectin-3 (ligand)

-

This compound (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP buffer)

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the galectin solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

-

Analyte Binding Measurement:

-

Inject a series of concentrations of TDG in running buffer over the immobilized galectin surface.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to observe the association phase.

-

After the injection, flow running buffer over the surface to monitor the dissociation phase.

-

Between different TDG concentrations, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH buffer) if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

References

- 1. mdpi.com [mdpi.com]

- 2. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galectin-1 research in T cell immunity: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual thio-digalactoside-binding modes of human galectins as the structural basis for the design of potent and selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Evaluation of Galectin Binding by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Thiodigalactoside: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and purification of thiodigalactoside (TDG), a potent galectin inhibitor with significant therapeutic potential.

This compound (TDG) is a non-metabolizable disaccharide that acts as a potent inhibitor of galectins, a family of β-galactoside-binding proteins.[1] Galectins are implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer progression, making TDG and its derivatives promising candidates for therapeutic intervention. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of TDG for research purposes, focusing on chemical and enzymatic approaches.

Chemical Synthesis of this compound

Chemical synthesis remains the most established and versatile approach for producing this compound and its derivatives. The core strategy typically involves the coupling of two protected galactose units, one of which is modified to act as a thiolate nucleophile and the other as an electrophile, followed by deprotection.

Synthetic Strategies

Several synthetic routes have been developed, often employing acetyl or benzyl protecting groups to mask the hydroxyl functionalities of the galactose moieties. A common strategy involves the preparation of a glycosyl halide (e.g., bromide) as the electrophile and a glycosyl thiol or a precursor that can generate the thiol in situ as the nucleophile.

One prominent method utilizes a 3-azido-galactosyl thiouronium salt derivative, which is activated to the corresponding thiol in situ. This thiol then reacts with a 3-azido-galactosyl bromide to form the 3,3′-di-azido-thiodigalactoside. The in situ formation of the thiol is crucial to prevent the unwanted reduction of the azide group.[2] Another approach involves the use of a tri-isopropylsilyl thio-glycoside which is desilylated to generate the thiol nucleophile for reaction with a glycosyl halide.[1]

The choice of protecting groups is critical to the success of the synthesis. Acetyl groups are common due to their ease of installation and removal under basic conditions (e.g., using sodium methoxide in methanol).

Experimental Protocol: A Representative Chemical Synthesis

This protocol describes a multi-step synthesis of a protected this compound derivative, followed by deprotection.

Step 1: Preparation of Glycosyl Halide (Electrophile)

-

Start with a commercially available protected galactose, for instance, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

-

Through a series of reactions involving protection and functional group manipulations, introduce an azide group at the C3 position and convert the anomeric position to a good leaving group, typically a bromide. This often involves treatment with hydrogen bromide in acetic acid.[2]

Step 2: Preparation of Glycosyl Thiol Precursor (Nucleophile)

-

A parallel synthesis is carried out to prepare the nucleophilic partner. This can be a tri-isopropylsilyl thio-glycoside or a thiouronium salt.[1][2]

-

For the thiouronium salt method, a protected galactosyl halide is reacted with thiourea.

Step 3: Glycosylation (Thioether Formation)

-

The glycosyl halide (electrophile) and the thiol precursor (nucleophile) are reacted in an appropriate solvent (e.g., acetonitrile).

-

In the case of the tri-isopropylsilyl thio-glycoside, a fluoride source like tetrabutylammonium fluoride (TBAF) is used to generate the thiolate in situ.[1]

-

For the thiouronium salt method, a base is used to generate the thiol which then reacts with the glycosyl bromide.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

Step 4: Deprotection

-

Once the glycosylation is complete, the protecting groups (e.g., acetyl groups) are removed.

-

A common method for deacetylation is treatment with a catalytic amount of sodium methoxide in methanol.[1]

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The solution is then neutralized using an ion-exchange resin (e.g., DOWEX-H+), filtered, and the solvent is evaporated to yield the crude this compound.[1]

Data Presentation: Chemical Synthesis Yields

| Step | Reaction | Reagents | Typical Yield | Reference |

| 1 | Glycosyl Halide Formation | HBr in Acetic Acid | 79% (for two steps) | [1] |

| 2 | Thiolation and Coupling | TBAF | 54% | [1] |

| 3 | Deprotection | NaOMe in MeOH | Quantitative | [1] |

Note: Yields can vary significantly based on the specific substrates, protecting groups, and reaction conditions used.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, minimizing the need for protecting groups and often proceeding under mild reaction conditions. The primary enzymes utilized for synthesizing galactosides are β-galactosidases and glycosyltransferases.

Synthetic Strategies

β-Galactosidases: These enzymes naturally hydrolyze β-galactosidic linkages but can be used in reverse (transglycosylation) under specific conditions, such as high substrate concentrations.[3] They can catalyze the transfer of a galactose unit from a donor substrate (e.g., lactose) to an acceptor. For the synthesis of TDG, a thiosugar acceptor would be required.

Glycosyltransferases: These enzymes are highly specific and catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-galactose) to an acceptor molecule.[4] A galactosyltransferase could be used to transfer galactose to a thiogalactose acceptor. Engineered glycosyltransferases, known as thioglycoligases, have been developed specifically for the formation of thioglycosidic bonds.[5]

Experimental Protocol: A Representative Enzymatic Synthesis using a Thioglycoligase

This protocol outlines a general procedure for the enzymatic synthesis of a thiodisaccharide using a thioglycoligase derived from a β-galactosidase.[5]

Step 1: Enzyme and Substrate Preparation

-

Express and purify the recombinant thioglycoligase enzyme.[5]

-

Prepare a solution of the activated galactose donor, such as p-nitrophenyl β-D-galactopyranoside (Gal-pNP).[5]

-

Prepare a solution of the thiogalactose acceptor.

Step 2: Enzymatic Reaction

-

In a suitable buffer (e.g., phosphate buffer, pH 7.0), combine the galactose donor and the thiogalactose acceptor.[5]

-

Initiate the reaction by adding the purified thioglycoligase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[5]

-

Monitor the reaction progress by HPLC or TLC.

Step 3: Reaction Quenching and Product Isolation

-

Once the reaction has reached completion or optimal conversion, terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent.

-

Remove the denatured enzyme by centrifugation or filtration.

-

The crude reaction mixture containing the this compound can then be subjected to purification.

Data Presentation: Enzymatic Synthesis

Quantitative data for the enzymatic synthesis of TDG is less commonly reported in the literature compared to chemical methods. Yields are highly dependent on the specific enzyme, substrates, and reaction conditions.

Purification of this compound

The purification of this compound, a polar molecule, requires chromatographic techniques that can effectively separate it from starting materials, byproducts, and residual reagents.

Purification Strategies

Silica Gel Chromatography: This is the most common method for purifying protected this compound derivatives.[1] Normal-phase chromatography using a solvent system of hexane and ethyl acetate is typically employed. For deprotected, more polar TDG, a more polar solvent system such as dichloromethane and methanol may be necessary.

Reversed-Phase Chromatography (C18): For unprotected and highly polar TDG, reversed-phase chromatography can be effective. The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol.

Ion-Exchange Chromatography: If the TDG derivative contains charged functionalities, ion-exchange chromatography can be a powerful purification tool.

Gel Filtration Chromatography: This technique separates molecules based on size and can be used as a final polishing step to remove aggregates or impurities of significantly different molecular weight.

Experimental Protocol: Silica Gel Column Chromatography

Step 1: Column Packing

-

Select a glass column of appropriate size based on the amount of crude material.

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed.

-

Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

Step 2: Sample Loading

-

Dissolve the crude this compound in a minimal amount of the appropriate solvent.

-

Carefully apply the sample to the top of the silica gel column.

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

Step 3: Elution

-

Begin eluting the column with the initial, non-polar solvent system (e.g., a high percentage of hexane in ethyl acetate for protected TDG).

-

Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the desired compound.

-

Collect fractions and monitor their composition using TLC.

Step 4: Product Isolation

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Caption: Workflow for the chemical synthesis of this compound.

Caption: General workflow for the enzymatic synthesis of this compound.

Caption: Workflow for the purification of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. teledynelabs.com [teledynelabs.com]

- 3. β-Galactosidases: A great tool for synthesizing galactose-containing carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosyltransferases: Tools for Synthesis and Modification of Glycans [sigmaaldrich.com]

- 5. Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thiodigalactoside: A Glycobiology Research Tool - An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Thiodigalactoside (TDG)

This compound (TDG) is a synthetic disaccharide composed of two galactose units linked by a sulfur atom. This thioether linkage renders TDG resistant to hydrolysis by glycosidases, a significant advantage over its natural counterpart, lactose. This stability, combined with its ability to mimic the terminal disaccharide of many glycoconjugates, has established TDG as a cornerstone research tool in glycobiology, particularly in the study of galectins, a family of β-galactoside-binding proteins.

TDG acts as a pan-galectin inhibitor, competitively binding to the carbohydrate recognition domain (CRD) of various galectins, thereby blocking their interactions with endogenous glycans. This inhibitory activity has been instrumental in elucidating the diverse biological roles of galectins in processes such as cell adhesion, signaling, apoptosis, and immune regulation. Furthermore, TDG serves as a critical scaffold for the development of more potent and selective galectin inhibitors with therapeutic potential in diseases like cancer and fibrosis.

Discovery and History

The precise first synthesis of this compound is not prominently documented in easily accessible historical reviews. However, its use as a tool in glycobiology, particularly for studying galectins, became more widespread with the growing interest in this family of lectins. Initially, lactose and its derivatives were the primary ligands used to study galectin interactions. The recognition that a non-hydrolyzable analog would be advantageous for in vitro and in vivo studies likely spurred the synthesis and application of TDG.

The development of synthetic methodologies for thio-linked saccharides was a key enabler. While early synthetic routes were often complex, advancements in carbohydrate chemistry have led to more efficient syntheses.[1] Modern methods often involve the reaction of a protected galactosyl halide with a protected thiogalactose derivative. The use of this compound as a foundational structure for more complex and high-affinity galectin inhibitors began to gain significant traction in the early 2000s. Researchers started modifying the core TDG structure, particularly at the C3 and C3' positions, to enhance affinity and selectivity for specific galectin subtypes.[2][3] This has led to the development of compounds with nanomolar affinities, some of which are now in clinical trials.[4][5]

This compound as a Research Tool

TDG's utility as a research tool stems from several key properties:

-

Broad-Spectrum Galectin Inhibition: TDG binds to the CRD of most galectins, making it a valuable tool for investigating the general roles of this protein family.

-

Metabolic Stability: The thioether bond is resistant to enzymatic cleavage, allowing for its use in cell culture and in vivo models without degradation.

-

Competitive Inhibition: TDG's mechanism of action is well-understood, allowing for its use in competitive binding assays to determine the affinity of other ligands.

-

Scaffold for Drug Discovery: The TDG molecule provides a validated starting point for the design and synthesis of next-generation galectin inhibitors with improved pharmacological properties.

Applications in Elucidating Galectin Function

-

Cancer Biology: TDG has been used to demonstrate the role of galectins in tumor growth, angiogenesis, and metastasis. By inhibiting galectin-1, TDG has been shown to suppress tumor growth by enhancing anti-tumor immune responses and inhibiting angiogenesis.[6]

-

Immunology: TDG has been instrumental in understanding the immunomodulatory functions of galectins. For example, it can block galectin-1-induced T-cell apoptosis, a key mechanism of immune evasion in cancer.

-

Fibrosis: Research using TDG and its derivatives has highlighted the role of galectin-3 in fibrotic diseases. This has led to the development of TDG-based inhibitors that are being investigated for the treatment of idiopathic pulmonary fibrosis and liver fibrosis.[5]

-

Metabolic Diseases: Studies have shown that TDG can inhibit galectin-1, leading to a reduction in body weight gain in diet-induced obese rats, suggesting a role for galectins in metabolic regulation.[7]

Quantitative Data

The binding affinities of this compound for various galectins have been determined using multiple biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd indicating a stronger interaction.

| Galectin | Dissociation Constant (Kd) | Method | Reference |

| Human Galectin-1 | ~24-50 µM | Fluorescence Polarization, ITC | [2] |

| Human Galectin-3 | ~49-100 µM | Fluorescence Polarization, ITC | [2] |

| Human Galectin-4 (N-terminal) | ~100 µM | Fluorescence Polarization | |

| Human Galectin-4 (C-terminal) | ~50 µM | Fluorescence Polarization | |

| Human Galectin-8 (N-terminal) | ~200 µM | Fluorescence Polarization |

Note: Kd values can vary depending on the experimental conditions (e.g., temperature, buffer composition). ITC: Isothermal Titration Calorimetry.

Experimental Protocols

Competitive Fluorescence Polarization (FP) Assay for Measuring Ligand Affinity to Galectins

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for a galectin using this compound as a competitor.

Materials:

-

Recombinant human galectin protein (e.g., Galectin-3)

-

Fluorescently labeled probe with known affinity for the galectin (e.g., a fluorescein-labeled galactoside)

-

This compound (TDG)

-

Test compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent probe in the assay buffer. The final concentration in the assay should be close to its Kd for the galectin.

-

Prepare a stock solution of the galectin protein in the assay buffer. The final concentration should be sufficient to bind a significant fraction of the probe (typically 2-3 times the probe's Kd).

-

Prepare a serial dilution of this compound and the test compound in the assay buffer.

-

-

Assay Setup:

-

Add a fixed volume of the fluorescent probe to all wells of the 384-well plate.

-

Add a fixed volume of the galectin protein to all wells except for the "no protein" control wells.

-

Add varying concentrations of this compound or the test compound to the appropriate wells. Include wells with only the probe and protein (maximum polarization) and wells with only the probe (minimum polarization).

-

Bring the final volume of each well to the desired volume with assay buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used.

-

-

Data Analysis:

-

Calculate the anisotropy or polarization values for each well.

-

Plot the polarization values as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound probe).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant.

-

Isothermal Titration Calorimetry (ITC) for Characterizing Galectin-TDG Interaction

This protocol describes the use of ITC to directly measure the thermodynamic parameters of the interaction between a galectin and this compound.

Materials:

-

Recombinant human galectin protein

-

This compound (TDG)

-

Dialysis buffer (e.g., PBS)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the galectin protein and dissolve the this compound in the same batch of dialysis buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and TDG solutions.

-

Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.

-

-

Loading the Calorimeter:

-

Load the galectin solution into the sample cell.

-

Load the this compound solution into the injection syringe. A typical concentration ratio is to have the ligand in the syringe at a 10-20 fold higher concentration than the protein in the cell.

-

-

Titration:

-

Perform a series of injections of the TDG solution into the protein solution. The volume and spacing of the injections should be optimized for the specific interaction.

-

Record the heat change associated with each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting the TDG solution into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the heat of binding for each injection.

-

Integrate the heat change for each injection to obtain the enthalpy change (ΔH).

-

Plot the enthalpy change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

Cell-Based Assay to Investigate the Effect of TDG on Galectin-Mediated Signaling

This protocol describes a general workflow to study the effect of this compound on a galectin-mediated signaling pathway, such as the ERK phosphorylation induced by galectin-3.

Materials:

-

Cancer cell line known to respond to extracellular galectin-3 (e.g., HeLa cells)

-

Recombinant human galectin-3

-

This compound (TDG)

-

Cell culture medium and serum

-

PBS

-

Cell lysis buffer

-

Protein assay kit

-

Primary antibodies against total ERK and phosphorylated ERK (p-ERK)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to sub-confluency.

-

Serum-starve the cells for a defined period (e.g., 12-24 hours) to reduce basal signaling.

-

Pre-incubate the cells with different concentrations of this compound for a specific time (e.g., 30-60 minutes).

-

Stimulate the cells with a fixed concentration of recombinant galectin-3 for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a control group without galectin-3 stimulation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Compare the levels of ERK phosphorylation in the different treatment groups to determine the inhibitory effect of this compound.

-

Visualization of Signaling Pathways

Galectin-3-Mediated ERK Signaling Pathway

Extracellular galectin-3 can induce the phosphorylation of ERK1/2, a key signaling molecule involved in cell proliferation and migration. This process is dependent on the carbohydrate-binding activity of galectin-3 and can be inhibited by this compound.

Caption: Galectin-3/ERK signaling pathway and its inhibition by TDG.

Galectin-1-Mediated T-Cell Apoptosis Pathway

Galectin-1 can induce apoptosis in activated T-cells by cross-linking specific glycoproteins on the cell surface, such as CD45 and CD7. This signaling cascade can be blocked by this compound.

Caption: Galectin-1-induced T-cell apoptosis and its inhibition by TDG.

References

- 1. US8697862B2 - Synthesis of galactoside inhibitors - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03163A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of Thiodigalactoside In Vitro and In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic profile of Thiodigalactoside (TDG), a pivotal galectin inhibitor. While extensively documented as a metabolically stable compound, this guide details the standard experimental methodologies researchers would employ to formally characterize its stability and pharmacokinetic profile both in vitro and in vivo.

Executive Summary: The Metabolic Stability of this compound

This compound (TDG) is widely characterized in scientific literature as a "non-metabolizable" or "non-metabolised" disaccharide[1][2][3][4][5][6]. Its structure, featuring a sulfur atom in the glycosidic bond (a thioglycoside), confers significant resistance to enzymatic hydrolysis by glycosidases, such as β-galactosidase[7][8]. This inherent stability is a key feature, distinguishing it from natural disaccharides like lactose[9].

The following sections provide detailed experimental protocols that would be used to formally assess the metabolism and pharmacokinetics of a compound like TDG, enabling researchers to generate definitive data.

In Vitro Metabolism Assessment

In vitro assays are crucial for determining if a compound is a substrate for major drug-metabolizing enzymes, primarily located in the liver. The two most common systems are liver microsomes and hepatocytes.

-

Liver Microsomes : These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I Cytochrome P450 (CYP) enzymes. They are used to assess CYP-mediated metabolism. The assay requires the addition of cofactors, notably NADPH[10][11].

-

Hepatocytes : These are intact liver cells that contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters. They provide a more complete picture of hepatic metabolism and are considered a prime model system for studying drug disposition[12][13][14].

This protocol describes a standard procedure to measure the depletion of a parent compound over time when incubated with liver microsomes[10][11].

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

-

This compound (TDG)

-

Pooled liver microsomes (human, mouse, or rat)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating solution

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)[10]

-

Acetonitrile (ACN) with an internal standard (IS) for quenching

-

96-well incubation plates and analytical plates

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare a 1 µM working solution of TDG in phosphate buffer. Prepare positive controls similarly.

-

Prepare the NADPH regenerating solution according to the manufacturer's instructions.

-

-

Incubation:

-

Add the liver microsome suspension to the wells of the 96-well plate.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

To initiate the reaction, add the NADPH regenerating solution to all wells except the "No-Cofactor" controls.

-

Simultaneously, add the TDG working solution to start the incubation. The final TDG concentration is typically 1 µM[10].

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing cold acetonitrile with the internal standard[10]. The ACN precipitates the proteins and halts enzymatic activity.

-

-

Sample Analysis:

-

Centrifuge the analytical plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining TDG at each time point using a validated LC-MS/MS method[10].

-

-

Data Analysis:

-

Calculate the percentage of TDG remaining at each time point relative to the 0-minute sample.

-

Plot the natural logarithm of the percent remaining TDG versus time.

-

Determine the slope of the linear regression, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life using the formula: t½ = 0.693 / k [12].

-

Even without specific published data for TDG, the results of such an experiment would be presented as follows. Given TDG's reported stability, one would anticipate a very long half-life.

| Parameter | Description | Expected Outcome for TDG (Hypothetical) |

| In Vitro t½ (min) | The time required for 50% of the compound to be metabolized. | > 60 min (High Stability) |

| Intrinsic Clearance (CLint) | The rate of metabolism normalized to protein or cell concentration. | Low (< 10 µL/min/mg protein) |

| % Remaining at 60 min | The percentage of the parent compound left after the final incubation time point. | > 90% |

In Vivo Metabolism and Pharmacokinetics (PK)

In vivo studies are essential for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound in a whole organism[15]. These studies measure drug concentrations in biological fluids (typically plasma) over time after administration.

This protocol provides a general framework for conducting a single-dose PK study in mice, a common preclinical model[16][17].

Objective: To determine key pharmacokinetic parameters of TDG following intravenous (IV) and oral (PO) administration.

Materials:

-

This compound (TDG)

-

Vehicle for IV administration (e.g., saline)

-

Vehicle for PO administration (e.g., PBS or a suspension)

-

C57BL/6 or BALB/c mice

-

Dosing syringes (IV and gavage needles)

-

Blood collection supplies (e.g., heparinized capillaries)

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Serial Blood Sampling:

-

Plasma Preparation:

-

Centrifuge the blood samples to separate plasma from red blood cells.

-

Transfer the plasma to a clean tube and immediately freeze at -80°C until analysis.

-

-

Bioanalysis:

-

Prepare plasma samples for analysis, typically involving protein precipitation with acetonitrile containing an internal standard[20].

-

Quantify the concentration of TDG in each plasma sample using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of TDG versus time for both IV and PO routes.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

The data from a murine PK study would be summarized in a table like the one below.

| Parameter | Abbreviation | Description |

| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | The total drug exposure over time. |

| Elimination Half-Life | t½ | The time required for the drug concentration to decrease by half. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Oral Bioavailability | %F | The fraction of the orally administered dose that reaches systemic circulation. |

Interaction with Signaling Pathways

While TDG is not significantly metabolized, its mechanism of action involves interacting with and inhibiting cellular signaling pathways. TDG is a pan-galectin inhibitor, with notable affinity for galectin-1 and galectin-3[1][4].

Mechanism of Action: Galectins are β-galactoside-binding proteins that can cross-link glycoproteins on the cell surface, modulating receptor signaling, cell adhesion, and immune responses. In pathological states like cancer, galectin-1 is overexpressed and promotes tumor growth, angiogenesis, and immune evasion[2][6].

TDG functions as a competitive inhibitor. It binds to the carbohydrate recognition domain (CRD) of galectins, preventing them from binding to their natural glycoprotein ligands. This blockage disrupts the downstream signaling cascades that promote cancer progression[2][6].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Galectin | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Design and synthesis of hydrolytically stable multivalent ligands bearing this compound analogues for peanut lectin and human galectin-3 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mercell.com [mercell.com]

- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. Pk/bio-distribution | MuriGenics [murigenics.com]

- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thiodigalactoside in Studying Immune Dysregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune dysregulation is a hallmark of numerous pathologies, including cancer and autoimmune diseases. A key molecular axis implicated in these processes is the interaction between galectins and their glycosylated ligands, which often leads to immunosuppression and disease progression. Thiodigalactoside (TDG), a synthetic β-galactoside, has emerged as a critical research tool and a potential therapeutic agent due to its function as a competitive inhibitor of galectins. By blocking the carbohydrate recognition domains (CRDs) of galectins, particularly galectin-1 and galectin-3, TDG effectively abrogates their immunosuppressive functions. This guide provides an in-depth overview of the role of TDG in studying and potentially reversing immune dysregulation, with a focus on its mechanism of action, experimental applications, and the signaling pathways it modulates.

Introduction

Galectins are a family of β-galactoside-binding proteins that play pivotal roles in a variety of biological processes, including cell adhesion, proliferation, apoptosis, and immune regulation.[1] In the context of the immune system, certain galectins, such as galectin-1 and galectin-9, are known to induce apoptosis in activated T cells, promote the differentiation of regulatory T cells (Tregs), and skew cytokine profiles towards an immunosuppressive Th2 phenotype.[2][3] This contributes to an immune-evasive microenvironment in cancer and perpetuates chronic inflammation in autoimmune disorders.

This compound (TDG) is a non-metabolizable disaccharide that acts as a potent antagonist of galectins.[4][5] Its structural similarity to the natural ligands of galectins allows it to bind to their CRDs with high affinity, thereby preventing the galectins from interacting with their target glycoproteins on immune cells.[1] This inhibitory action makes TDG an invaluable tool for elucidating the complex roles of galectins in immune dysregulation and for exploring the therapeutic potential of galectin inhibition.

Mechanism of Action: Reversing Galectin-Mediated Immunosuppression

The primary mechanism by which TDG modulates immune responses is through the competitive inhibition of galectins. This action disrupts several key immunosuppressive pathways:

-

Inhibition of T-cell Apoptosis: Galectin-1, often overexpressed by tumor cells, induces apoptosis in activated T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), thereby dampening the anti-tumor immune response.[6][7] TDG blocks this interaction, protecting T cells from apoptosis and enhancing their effector functions.[6]

-

Promotion of Pro-inflammatory Cytokine Production: Galectin-1 can skew the cytokine environment towards a Th2 profile, which is less effective in mediating anti-tumor immunity.[2] By inhibiting galectin-1, TDG can help restore a Th1-dominant cytokine profile, characterized by increased production of IFN-γ, which is crucial for CTL activity.[8]

-

Enhancement of T-cell Infiltration into Tumors: The tumor microenvironment often presents physical and chemical barriers to T-cell infiltration. Galectin-1 contributes to this by modulating the tumor vasculature.[6] TDG, by inhibiting galectin-1, has been shown to normalize tumor vasculature and significantly increase the infiltration of CD8+ T cells into the tumor microenvironment.[6][9]

-

Modulation of Regulatory T-cell (Treg) Function: Galectin-8 has been shown to promote the differentiation of Tregs, which are key mediators of immunosuppression.[3] TDG can inhibit this process, thereby reducing the population of immunosuppressive Tregs.[3]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the binding affinities and biological effects of TDG.

| Parameter | Galectin-1 | Galectin-3 | Galectin-8 | Galectin-9 | Reference |

| Dissociation Constant (Kd) | 24 µM | 49 µM | - | - | [4][5] |

| Binding Affinity | High | High | Binds | Binds | [10] |

Table 1: Binding Affinities of this compound for Various Galectins. This table presents the dissociation constants (Kd) of TDG for human galectin-1 and galectin-3, indicating a strong binding affinity.

| Experimental Model | Cell Type/Organism | TDG Concentration/Dose | Observed Effect | Reference |

| In vitro fat accumulation | 3T3-L1 and HIB1B adipocytes | 250 and 500 µM | Dose-dependent reduction of fat accumulation | [4] |

| In vivo diet-induced obesity | Sprague-Dawley rats | 5 mg/kg (intraperitoneal, weekly) | 27.3% reduction in body weight gain compared to control | [11] |

| In vivo tumor models (B16F10 melanoma, 4T1 breast cancer) | C57BL/6 and Balb/c mice | 40, 80, and 120 mg/kg (intratumoral) | Dose-dependent reduction in tumor growth | [6] |

| In vitro T-cell differentiation | Murine splenic CD4+ T cells | Not specified | Inhibition of Gal-8-mediated Treg and TH2 differentiation | [3] |

Table 2: In Vitro and In Vivo Effects of this compound. This table summarizes the effective concentrations and doses of TDG used in various experimental models and the corresponding biological outcomes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of TDG to study immune dysregulation.

In Vitro T-cell Apoptosis Assay

-

Cell Culture: Co-culture tumor cells (e.g., U87 glioma cells) with activated human peripheral blood T cells or a T-cell line (e.g., Jurkat).[7]

-

TDG Treatment: Pre-incubate the tumor cells with varying concentrations of TDG (e.g., 10-100 mM) for 30 minutes at 4°C to block surface galectins. Wash the cells to remove unbound TDG.[7]

-

Co-incubation: Add the activated T cells to the TDG-treated or untreated tumor cells at a suitable effector-to-target ratio.

-

Apoptosis Detection: After a suitable incubation period (e.g., 16 hours), assess T-cell apoptosis using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.[6][7]

In Vivo Tumor Growth and Immune Cell Infiltration Study

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16F10 melanoma or 4T1 breast carcinoma) into syngeneic mice.[6]

-

TDG Administration: Once tumors are established, administer TDG via intratumoral injection at various doses (e.g., 40, 80, 120 mg/kg) every 3 days. A control group should receive vehicle (e.g., PBS).[6]

-

Tumor Growth Measurement: Monitor tumor volume regularly using calipers.

-

Immunohistochemistry: At the end of the experiment, excise the tumors, fix in formalin, and embed in paraffin. Perform immunohistochemical staining on tumor sections using antibodies against immune cell markers (e.g., CD4, CD8) and endothelial cell markers (e.g., CD31) to assess immune cell infiltration and angiogenesis, respectively.[6]

Galectin Binding Inhibition ELISA

-

Plate Coating: Coat a 96-well plate with a glycoprotein ligand for galectins, such as asialofetuin, or with laminin.[1][6]

-

Blocking: Block the unoccupied sites with a blocking buffer (e.g., 2% BSA in PBS).[1]

-

Competitive Inhibition: Pre-incubate recombinant galectin-1 with serial dilutions of TDG or a control sugar (e.g., sucrose) for 1 hour at 37°C.[6]

-

Binding: Add the galectin/TDG mixture to the coated wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a biotinylated anti-galectin-1 antibody, followed by a streptavidin-HRP conjugate and a suitable substrate. Measure the absorbance to determine the extent of galectin binding inhibition.[6]

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound has proven to be an indispensable tool for dissecting the multifaceted roles of galectins in immune regulation. Its ability to competitively inhibit galectin-carbohydrate interactions has allowed researchers to unveil critical mechanisms of immune evasion in cancer and to explore novel therapeutic strategies for a range of diseases characterized by immune dysregulation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding and targeting the galectin-glycan axis.

Future research should focus on developing more potent and selective inhibitors for specific galectin family members to minimize off-target effects and enhance therapeutic efficacy. Furthermore, combining galectin inhibitors like TDG with other immunotherapies, such as checkpoint inhibitors, holds significant promise for achieving synergistic anti-tumor effects and overcoming resistance to current treatments. The continued exploration of galectin biology, facilitated by tools like TDG, will undoubtedly pave the way for innovative immunomodulatory therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Galectin-1 research in T cell immunity: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galectin-8 promotes regulatory T cell differentiation by modulating IL-2 and TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Galectin | TargetMol [targetmol.com]

- 6. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiodigalactoside in Cell Signaling: A Technical Guide to its Basic Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiodigalactoside (TDG) is a non-metabolizable synthetic disaccharide that serves as a pivotal tool in cell signaling research. Structurally, it is an analog of lactose where a sulfur atom replaces the oxygen in the glycosidic bond. This modification renders it resistant to enzymatic degradation by glycosidases, ensuring its stability in experimental systems. The primary utility of TDG stems from its function as a potent, competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2][3] Galectins are crucial mediators of a wide range of biological processes, including cell-cell and cell-matrix interactions, immune responses, and signal transduction. By binding to the conserved carbohydrate-recognition domain (CRD) of galectins, TDG effectively blocks their interaction with endogenous glycoprotein ligands, thereby allowing researchers to dissect the specific roles of galectin-mediated signaling pathways in various physiological and pathological contexts.

Core Mechanism of Action: Competitive Inhibition of Galectins

This compound's mechanism of action is centered on its ability to mimic the natural carbohydrate ligands of galectins. It competitively binds to the galectin CRD, preventing the lectin from cross-linking glycoproteins on the cell surface or interacting with components of the extracellular matrix. This blockade disrupts the formation of galectin-glycoprotein lattices, which are known to modulate receptor clustering, endocytosis, and signal duration. This inhibitory action is the foundation for TDG's application in studying galectin-dependent signaling cascades.

Caption: Competitive inhibition of galectin by this compound (TDG).

Key Research Applications

Cancer Cell Signaling

TDG is extensively used in cancer research to probe the multifaceted roles of galectins, particularly galectin-1, in tumor progression.[4][5]

a) Inhibition of Tumor Angiogenesis: Many tumors overexpress and secrete galectin-1, which acts as a pro-angiogenic factor.[4] It stimulates the proliferation and migration of vascular endothelial cells (ECs) and protects them from oxidative stress-induced apoptosis.[4][5] TDG has been shown to block the binding of galectin-1 to ECs and laminin (a major component of the endothelial basal membrane), thereby inhibiting EC tube formation and proliferation.[4] This anti-angiogenic effect reduces tumor vascularization and slows tumor growth.[4][6]

Caption: TDG inhibits Galectin-1-mediated tumor angiogenesis.

b) Reversal of Immune Dysregulation: A key mechanism of tumor immune evasion involves the secretion of galectin-1, which directly suppresses T-cell-mediated immunity.[4][7] Galectin-1 induces the apoptosis of activated effector T-cells (particularly CD8+ T-cells) and inhibits their activation and function.[4] By blocking galectin-1, TDG protects T-cells from this negative impact. In preclinical models, intratumoral injection of TDG has been shown to significantly increase the infiltration of tumor-specific CD8+ T-lymphocytes into the tumor microenvironment, enhancing the anti-tumor immune response.[4][5]

Caption: TDG restores T-cell function by blocking Galectin-1.

T-Cell Signaling and Immunomodulation

Beyond cancer, TDG is a valuable tool for studying the fundamental roles of galectins in regulating T-cell fate and function. For instance, Galectin-8 has been shown to promote the differentiation of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance. This effect is carbohydrate-dependent and can be inhibited by TDG, demonstrating that the CRD is essential for this signaling pathway.[8] This allows researchers to modulate Treg populations in vitro and study the downstream consequences on immune responses.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's interaction with galectins and its use in experimental settings.

Table 1: Binding Affinity of this compound for Human Galectins

| Galectin Target | Dissociation Constant (Kd) | Reference(s) |

| Galectin-1 | 24 μM | [1][2][3][9] |

| Galectin-3 | 49 μM | [1][2][3][9][10] |

Table 2: Representative Experimental Concentrations of this compound

| Experimental System | Concentration / Dosage | Application | Reference(s) |

| In Vitro (Adipocyte Culture) | 250 - 500 μM | Reduction of fat accumulation | [3] |

| In Vitro (Apoptosis Assay) | Varies (used to inhibit galectin-1) | Blocking anti-apoptotic effect of galectin-1 | [4] |

| In Vivo (Murine Cancer Model) | 40 - 120 mg/kg (intratumoral) | Tumor growth suppression | [4] |

| In Vivo (Diet-Induced Obese Rats) | 5 mg/kg (intraperitoneal) | Inhibition of body weight gain | [3][11] |

Experimental Protocols

In Vivo Murine Cancer Model for a TDG Study

This protocol is based on methodologies used to assess the anti-tumor effects of TDG.[4][5]

Objective: To evaluate the effect of intratumoral TDG administration on tumor growth, angiogenesis, and immune cell infiltration.

Methodology:

-

Cell Culture: B16F10 (melanoma) or 4T1 (mammary carcinoma) cells are cultured in appropriate media until they reach ~80% confluency.

-

Animal Models: Age- and sex-matched C57BL/6 (for B16F10) or Balb/c (for 4T1) mice are used.

-

Tumor Implantation: A suspension of 7 x 10⁵ tumor cells in 150 μL of sterile PBS is injected subcutaneously into the flank or chest region of each mouse.

-

Treatment Regimen:

-

Three days post-implantation, mice are randomized into control and treatment groups.

-

The treatment group receives intratumoral injections of TDG (e.g., 120 mg/kg body weight) dissolved in PBS.

-

The control group receives intratumoral injections of vehicle (PBS) or a control disaccharide like sucrose.

-

Injections are repeated every 3 days for the duration of the experiment (e.g., 13-21 days).

-

-

Data Collection:

-

Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

At the end of the study, tumors are excised and weighed.

-

-

Analysis:

-

Immunohistochemistry: A portion of the tumor is fixed, sectioned, and stained for CD31 (an endothelial cell marker to quantify angiogenesis) and CD8 (a marker for cytotoxic T-lymphocytes to quantify immune infiltration).

-

Flow Cytometry: A portion of the tumor can be dissociated into a single-cell suspension and stained with fluorescently-labeled antibodies against CD31 and CD8 for quantitative analysis.

-

Caption: Experimental workflow for an in vivo TDG anti-tumor study.

In Vitro Endothelial Cell Protection Assay

This protocol determines if TDG can block the protective effect of galectin-1 against oxidative stress-induced apoptosis in endothelial cells.[4]

Objective: To measure the ability of TDG to inhibit galectin-1's anti-apoptotic function.

Methodology:

-

Cell Culture: Human endothelial cells (e.g., EAhy926 or HUVECs) are seeded in multi-well plates and grown to sub-confluency.

-

Treatment Groups:

-

Control (media only)

-

Oxidative Stress (e.g., 30 μM H₂O₂)

-

Galectin-1 + Oxidative Stress (recombinant galectin-1 is pre-incubated before H₂O₂ addition)

-

Galectin-1 + TDG + Oxidative Stress (TDG is pre-incubated with galectin-1 before adding to cells)

-

-

Incubation: Cells are treated for 8-12 hours under standard culture conditions.

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently-conjugated Annexin V and Propidium Iodide (PI) are added.

-

After a brief incubation in the dark, samples are analyzed by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-positive / PI-negative cells are quantified as early apoptotic cells.

-

A reduction in this population in the "Galectin-1 + Oxidative Stress" group compared to the "Oxidative Stress" group indicates a protective effect.

-

A reversal of this protection in the "Galectin-1 + TDG + Oxidative Stress" group demonstrates TDG's inhibitory activity.

-

Conclusion and Future Directions

This compound has proven to be an indispensable chemical probe for elucidating the complex roles of galectins in cell signaling. Its applications in cancer biology have highlighted galectin-1 as a key therapeutic target for concurrently inhibiting angiogenesis and overcoming immune suppression.[4][5] Furthermore, its use in immunology is helping to unravel the nuanced control that galectins exert over T-cell differentiation and function.[7][8] While TDG itself has modest affinity, it has served as a critical proof-of-principle molecule and a scaffold for the development of second-generation galectin inhibitors with significantly higher affinity and selectivity.[4] Future research will likely leverage these advanced inhibitors to further refine our understanding of specific galectin isoforms in fibrosis, inflammation, and metabolic diseases, paving the way for novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Galectin-1 research in T cell immunity: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Galectin-8 promotes regulatory T cell differentiation by modulating IL-2 and TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hybrid ligands with calixarene and this compound groups: galectin binding and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiodigalactoside as a Probe for Galectin Function in Developmental Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectins, a family of β-galactoside-binding proteins, are crucial regulators of a myriad of processes essential for embryonic development, including cell adhesion, migration, proliferation, and signaling. Their functions are often studied by utilizing inhibitors to block their activity. Thiodigalactoside (TDG), a non-metabolizable analog of lactose, serves as a potent and widely used pan-galectin inhibitor. Its stability and high affinity for the carbohydrate recognition domain (CRD) of various galectins make it an invaluable tool for elucidating the specific roles of these proteins in complex biological systems, including developmental biology. This technical guide provides a comprehensive overview of the use of TDG as a probe for galectin function in developmental processes, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant pathways and workflows.

Mechanism of Action

This compound acts as a competitive inhibitor of galectins. It mimics the natural β-galactoside ligands of galectins and binds to their carbohydrate recognition domains (CRDs) with high affinity. This binding event physically blocks the interaction of galectins with their endogenous glycoconjugate partners on the cell surface and in the extracellular matrix, thereby inhibiting their biological functions. The sulfur atom replacing the oxygen in the glycosidic bond of lactose renders TDG resistant to enzymatic degradation by β-galactosidases, ensuring its stability in biological assays.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound varies among different galectins. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of TDG for several human galectins, providing a quantitative basis for its use in experimental settings.

| Galectin | Dissociation Constant (Kd) (μM) | IC50 (μM) | Assay Method | Reference |

| Galectin-1 | 24 | - | Fluorescence Polarization | [1][2] |

| Galectin-3 | 49 | 9030 | ELISA | [1][3] |

| Galectin-8 | 78 | - | Not specified | [4] |

| Galectin-9 | - | - | Not specified | [4] |

Note: IC50 values can vary significantly depending on the assay conditions, including the specific galectin concentration, the competing ligand, and the detection method.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe galectin function in developmental biology.

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Matrix (e.g., Matrigel®)

-

This compound (TDG) solution (sterile, concentration range 1-100 μM)

-

Vehicle control (e.g., PBS or DMSO)

-

Recombinant galectin (e.g., Galectin-1 or Galectin-3) as a positive control

-

24-well tissue culture plates

-

Calcein AM fluorescent dye

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice. Pipette 250 μL of the cold matrix into each well of a pre-chilled 24-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.

-

Treatment: Prepare cell suspensions containing the desired concentrations of TDG or vehicle control. In parallel, prepare a positive control with a known pro-angiogenic galectin.

-

Seeding: Add 100 μL of the cell suspension to each coated well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification:

-

Stain the cells with Calcein AM for 30 minutes.

-

Visualize the tube formation using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 μm pore size)

-

Cells of interest (e.g., neural crest cells, endothelial cells)

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS or a specific growth factor)

-

This compound (TDG) solution (sterile, concentration range 1-100 μM)

-

Vehicle control

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Chamber Setup: Place the Boyden chamber inserts into the wells of a 24-well plate.

-

Chemoattractant: Add 600 μL of medium containing the chemoattractant to the lower chamber of each well.

-

Cell Preparation: Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Treatment: Add the desired concentrations of TDG or vehicle control to the cell suspension.

-

Seeding: Add 200 μL of the cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C for 4-24 hours.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Staining and Quantification:

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several fields of view under a light microscope.

-

In Vivo Developmental Toxicity Assay (Zebrafish Embryo Model)

This assay assesses the potential toxic and teratogenic effects of a compound on a developing vertebrate embryo.

Materials:

-

Fertilized zebrafish embryos (e.g., AB strain)

-

E3 embryo medium

-

This compound (TDG) solution (concentration range determined by a prior dose-response study)

-

Vehicle control (e.g., 0.1% DMSO in E3 medium)

-

24-well plates

-

Stereomicroscope

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized embryos and stage them. For developmental toxicity testing, embryos at the 4-6 hours post-fertilization (hpf) stage are typically used.

-

Treatment Exposure: Place 10-15 embryos per well in a 24-well plate containing 1 mL of E3 medium with the desired concentration of TDG or vehicle control.

-

Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

-

Daily Observation and Media Change: Observe the embryos daily under a stereomicroscope for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects). Change the treatment solutions daily.

-

Data Collection and Analysis: Record the number of dead embryos and the number and type of malformations at specific time points (e.g., 24, 48, 72, 96, and 120 hpf). Calculate the percentage of mortality and the percentage of embryos with malformations for each treatment group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by galectins and a general workflow for investigating the effects of TDG on gene expression.

Caption: Galectin-1 signaling pathway and its inhibition by this compound (TDG).

Caption: Galectin-3 signaling network and its disruption by this compound (TDG).

Caption: Experimental workflow for analyzing gene expression changes upon TDG treatment.

Conclusion

This compound is a powerful and versatile tool for dissecting the multifaceted roles of galectins in developmental biology. Its stability and broad-spectrum inhibitory activity allow researchers to probe the consequences of galectin blockade in a variety of in vitro and in vivo models. By combining the use of TDG with quantitative assays and modern molecular techniques, a deeper understanding of the intricate galectin-glycan interactions that govern embryonic development can be achieved. This knowledge is not only fundamental to developmental biology but also holds significant potential for the development of novel therapeutic strategies targeting galectin-mediated pathologies. Researchers and drug development professionals are encouraged to utilize the information and protocols provided in this guide to further explore the sweet science of galectins in development.

References

Methodological & Application

Protocol for Using Thiodigalactoside in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thiodigalactoside (TDG) is a potent, orally active, and non-metabolizable inhibitor of galectins, particularly galectin-1 (Gal-1) and galectin-3 (Gal-3).[1] This small molecule has demonstrated significant anti-inflammatory and anti-cancer activities in various preclinical models. Its primary mechanism of action involves binding to the carbohydrate-recognition domain (CRD) of galectins, thereby preventing their interaction with cell surface glycans and disrupting downstream signaling pathways.

In the context of oncology, TDG has been shown to suppress tumor growth by concurrently inhibiting multiple cancer-promoting activities of galectin-1. These include the dysregulation of immune cells, the promotion of angiogenesis, and the protection of cancer cells against oxidative stress.[2][3] By blocking galectin-1, TDG can enhance the infiltration of CD8+ T lymphocytes into the tumor microenvironment, a critical factor for effective anti-tumor immunity.[2] Furthermore, TDG's anti-angiogenic properties stem from its ability to inhibit the pro-angiogenic functions of galectin-1 on endothelial cells, including their proliferation, migration, and tube formation.[2]